Collagenase Chromophore-Substrate
Overview
Description
Collagenase Chromophore-Substrate is a compound with the molecular formula C38H56N10O101. It is specifically cleaved by collagenase between the leucine and glycine residues23. The digestion of the colored hydrophilic substrate leads to the colored fragment PAZ-Pro-Leu-OH (II) and the colorless tripeptide H-GJy-Pro-D-Arg-OH (III)23.
Synthesis Analysis
While specific synthesis methods for Collagenase Chromophore-Substrate were not found in the search results, collagenases are known to play a key role in diverse physiological and pathophysiological processes4. They are capable of digesting triple-helical collagen under physiological conditions4.
Molecular Structure Analysis
The molecular weight of Collagenase Chromophore-Substrate is 812.9 g/mol1. The structure of collagenase G from Clostridium histolyticum has been studied, and a conformational two-state model of bacterial collagenolysis has been proposed5. In this model, recognition and unraveling of collagen microfibrils into triple helices, as well as unwinding of the triple helices, are driven by collagenase opening and closing5.
Chemical Reactions Analysis
Collagenase Chromophore-Substrate is specifically cleaved by collagenase between the leucine and glycine residues23. The digestion of the colored hydrophilic substrate leads to the colored fragment PAZ-Pro-Leu-OH (II) and the colorless tripeptide H-GJy-Pro-D-Arg-OH (III)23.
Physical And Chemical Properties Analysis
The molecular weight of Collagenase Chromophore-Substrate is 812.9 g/mol1. The molecular formula is C38H56N10O101. More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Enzymatic Digestion of Collagenase Substrates : Collagenase cleavage sites in collagen type I can be assembled in a specific alpha chain register, enabling the creation of triple-helical constructs with chromophores for efficient fluorescence resonance energy transfer. This approach allows the use of fluorogenic heterotrimers as substrates for interstitial collagenases, leading to increased fluorescence intensity upon cleavage, making them useful for studying enzymatic digestion (Müller et al., 2000).
Substrate Specificity : Human collagenase 3 (MMP-13) shows specific substrate preferences, as revealed through phage-displayed peptide libraries. The identification of certain peptide sequences that can be hydrolyzed by MMP-13 provides insights into substrate specificity, allowing the development of selective and efficient substrates for collagenase (Deng et al., 2000).
Enzyme Activation and Regulation : Studies on fibroblasts stimulated by calcium ionophores have revealed insights into the regulation of collagenase activation. Findings indicate that the induction of gene expression and activation of procollagenase are independent events, and various protease inhibitors can influence the conversion of procollagenase to its active form (Unemori & Werb, 1988).
Comparison of Collagenase and Gelatinase : The development of fluorogenic substrates enables the comparative study of vertebrate collagenase and gelatinase. This comparison reveals differences in their enzymatic efficiencies and substrate specificities, contributing to the understanding of their roles in collagen degradation (Stack & Gray, 1989).
Biochemical Characterization of Collagenases : Detailed biochemical analysis of collagenases, such as MMP-13, provides insights into their enzymatic properties, substrate preferences, and inhibition mechanisms. This information is crucial for understanding their roles in connective tissue turnover (Knäuper et al., 1996).
Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Collagenase Chromophore-Substrate7. Use of personal protective equipment, including chemical impermeable gloves, is recommended7. Ensure adequate ventilation and remove all sources of ignition7. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak7.
Future Directions
While specific future directions for Collagenase Chromophore-Substrate were not found in the search results, there is ongoing research into the structure and function of collagenases8. This research could potentially lead to the development of new collagenases with improved characteristics such as expression yield, stability, or activity8.
Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N10O8.2H2O/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26;;/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41);2*1H2/t28-,29+,30+,31+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUVBRODNGRBBH-ZQJCSZFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N10O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746747 | |
Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Collagenase Chromophore-Substrate | |
CAS RN |
118081-33-7 | |
Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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